
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14912384 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide and its derivatives have been synthesized through various methods, often involving the condensation of specific isocyanates with 4-morpholino-1H-indazol-3-amine. These compounds are characterized by their distinct crystal structures, which are determined through X-ray crystallography, revealing their space groups and molecular dimensions. For instance, synthesis and crystallographic analysis have unveiled compounds with significant inhibition against the proliferation of cancer cell lines, indicating their potential in anticancer research (Lu et al., 2017).
Antitumor Activities
Several studies have focused on the antitumor activities of these compounds, demonstrating their capacity to inhibit the growth of various cancer cell lines. These investigations encompass the synthesis of different indazole derivatives and their biological activity evaluations, showing promising results in the context of cancer treatment. For example, compounds have been shown to possess distinct effective inhibition on the proliferation of cancer cell lines such as HT-29, K562, and MKN45 (Lu et al., 2020).
Structural and Biological Studies
The design and synthesis of these compounds, followed by detailed structural and biological studies, have contributed significantly to understanding their mechanism of action and potential applications. Crystal structure determination and Density Functional Theory (DFT) analyses have been employed to elucidate the molecular configurations and interactions critical for their biological activities. These studies not only shed light on the compounds' inhibitory effects against cancer cell lines but also offer insights into their molecular properties and reaction sites (Lu et al., 2020).
Antimicrobial and Antifungal Activities
Besides their antitumor potential, some derivatives of this compound have been explored for their antimicrobial and antifungal activities. The structural modification and synthesis of new derivatives have led to compounds with significant activity against pathogenic strains of bacteria and fungi, highlighting their versatility and potential in addressing various microbial infections (Gobis et al., 2006).
Propiedades
IUPAC Name |
N-(1-methyl-4-morpholin-4-ylindazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-13-3-2-4-14(23-7-9-25-10-8-23)15(13)16(21-22)20-17(24)12-11-18-5-6-19-12/h2-6,11H,7-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVGPWFTPIGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3,4-difluorophenyl)methanone](/img/structure/B5575509.png)
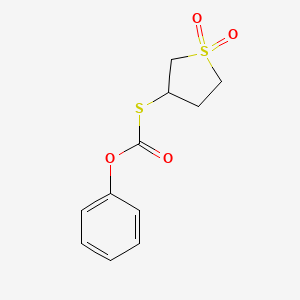
![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5575533.png)
![N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide](/img/structure/B5575541.png)
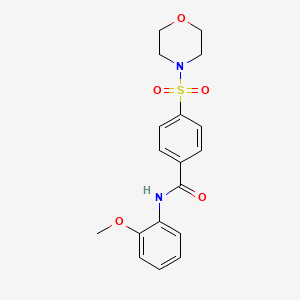
![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)
![[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid](/img/structure/B5575562.png)
![(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5575565.png)
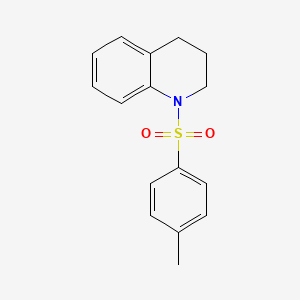
![(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)
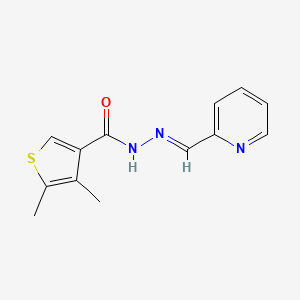
![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)
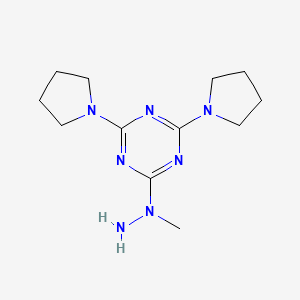
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
